

LFS-1107 vs. Leptomycin B: A Comparative Guide to CRM1/XPO1 Inhibition

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Compound of Interest

Compound Name: LFS-1107

Cat. No.: B15135996

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This guide provides a detailed comparison of **LFS-1107** and Leptomycin B, two potent inhibitors of the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as XPO1 (Exportin 1). By blocking CRM1/XPO1, these compounds prevent the transport of tumor suppressor proteins and other growth-regulatory proteins from the nucleus to the cytoplasm, leading to their nuclear accumulation and enhanced anti-cancer activity. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

Leptomycin B, a natural product isolated from *Streptomyces* species, is a well-established, potent, and irreversible inhibitor of CRM1.^{[1][2][3]} It achieves this by forming a covalent bond with cysteine residue 528 (Cys528) in the nuclear export signal (NES) binding groove of CRM1.^[1] While a powerful research tool and effective in vitro, its clinical development has been hampered by significant in vivo toxicity.^[4]

LFS-1107 is a newer, synthetic small-molecule CRM1 inhibitor. It also acts as a covalent inhibitor but is suggested to have a more favorable safety profile and demonstrates significant efficacy in preclinical models of specific cancers, such as extranodal NK/T cell lymphoma and triple-negative breast cancer. Its mechanism of action involves the nuclear retention of key tumor suppressor proteins, leading to the suppression of oncogenic signaling pathways like NF-κB and STAT3.

Data Presentation

The following tables summarize the available quantitative data for **LFS-1107** and Leptomycin B. It is important to note that a direct head-to-head comparison in the same experimental settings is not readily available in the public domain. Therefore, data should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Potency and Binding Affinity

Compound	Target	Metric	Value	Cell Line / System	Citation
LFS-1107	CRM1/XPO1	Kd	~1.25 x 10 ⁻¹¹ M	Biolayer Interferometry	
Leptomycin B	CRM1/XPO1	IC50	0.1 - 10 nM	Various Cancer Cell Lines	[4]

Table 2: In Vivo Toxicology

Compound	Animal Model	Metric	Value	Route of Administration	Citation
LFS-1107	Mouse (Xenograft)	Tolerated Dose	10 mg/kg/week	Intraperitoneal	
Leptomycin B	Mouse	MTD	2.5 mg/kg	Intravenous (single dose)	[1][2]

MTD: Maximum Tolerated Dose

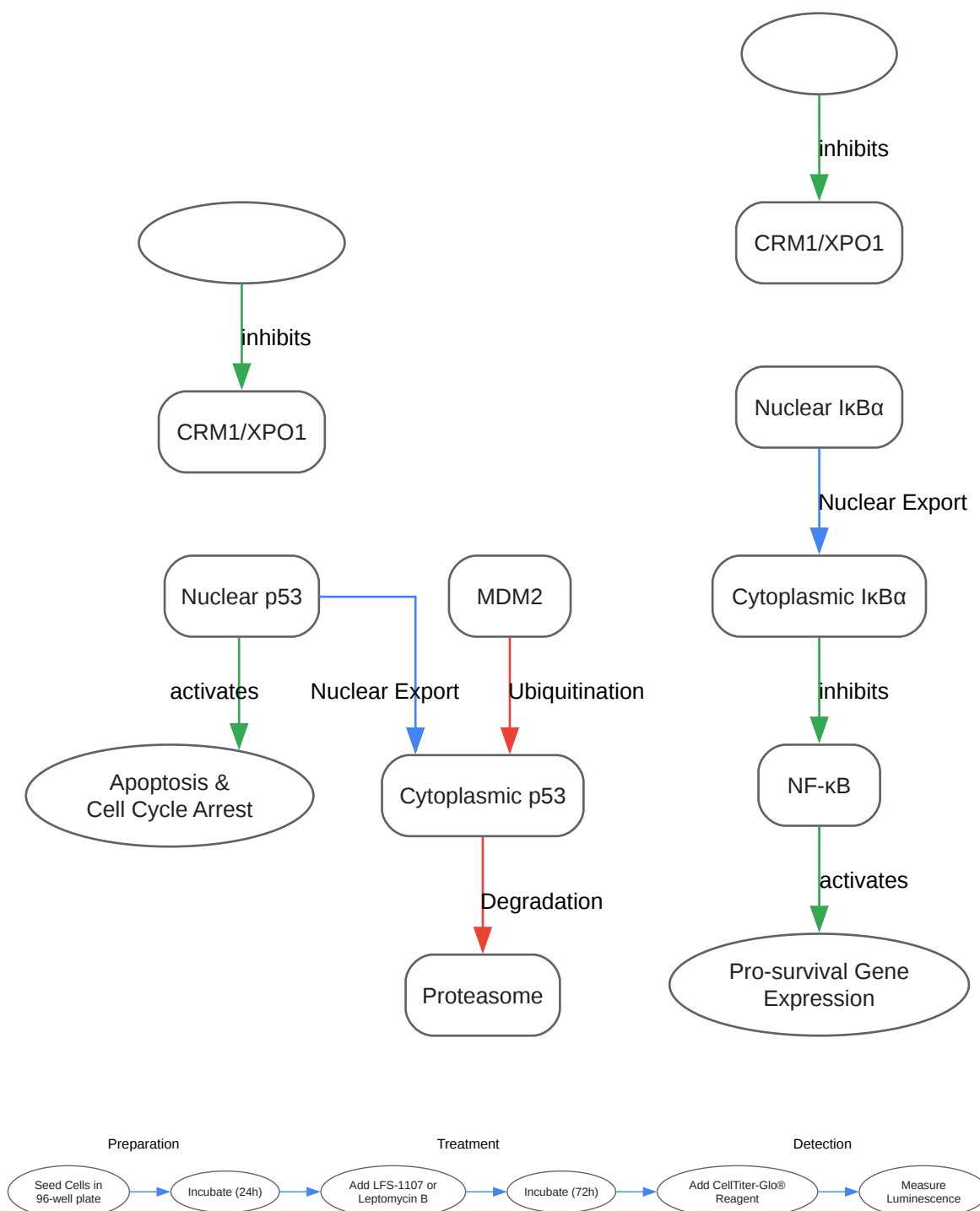
Mechanism of Action: Signaling Pathways

Both **LFS-1107** and Leptomycin B function by inhibiting CRM1/XPO1, leading to the nuclear accumulation of various cargo proteins, including tumor suppressors. This nuclear retention

triggers downstream signaling cascades that can induce cell cycle arrest, and apoptosis in cancer cells.

Leptomycin B and the p53 Pathway

Leptomycin B treatment leads to the nuclear accumulation of the tumor suppressor protein p53. [5] In the nucleus, p53 can activate the transcription of genes that inhibit cell proliferation and promote apoptosis.





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